3-(Phenylsulfanyl)aniline

Lipophilicity Drug Design Physicochemical Properties

Replacing 3-(Phenylsulfanyl)aniline with thiophenols or aniline fails due to divergent LogP (3.20 vs 0.90), thermal stability, and H-bonding capacity. This meta-substituted diaryl thioether offers: - 2.3 log unit higher lipophilicity vs aniline, ideal for CNS-penetrant SERT imaging agents (tPSA 51.3 Ų) - 112 °C higher boiling point than 3-aminothiophenol, suitable for polycondensation >200 °C - Ni-catalyzed C-H functionalization without S-chelation poisoning (60-95% yields) Supplied as a solid for precise stoichiometric control.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 3985-12-4
Cat. No. B3370458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfanyl)aniline
CAS3985-12-4
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2)N
InChIInChI=1S/C12H11NS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2
InChIKeyJMYWFKZHEPVSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfanyl)aniline: Identity & Physicochemical Profile


3-(Phenylsulfanyl)aniline (CAS 3985-12-4, C₁₂H₁₁NS, MW 201.29) is a meta-substituted diaryl thioether featuring an aniline core with a phenylsulfanyl group at the 3-position [1]. The compound exists as a versatile aromatic amine building block with predicted physicochemical properties including a density of 1.2±0.1 g/cm³, boiling point of 377.0±25.0 °C at 760 mmHg, and a computed ACD/LogP of 3.20, which distinguishes it from simpler anilines and thiophenols in terms of lipophilicity and hydrogen-bonding capacity (2 H-bond donors, 1 acceptor) [2]. The meta-substitution pattern confers distinct electronic and steric properties compared to ortho- and para-isomers, directly impacting its utility in targeted synthetic applications [3].

Regioselective C–H activation Meta-NH₂ group directs ortho-C–H functionalization without S-chelation interference
High-temperature synthesis Stable diaryl thioether scaffold supports reactions above 200 °C with reduced volatile loss
Lipophilic probe design Elevated LogP (3.20) and moderate TPSA suit CNS permeability screening and probe development

3-(Phenylsulfanyl)aniline: Why Meta Substitution Matters


Generic substitution among thioether-containing anilines is technically unsound due to profound differences in physicochemical behavior, reactivity, and biological performance dictated by substitution pattern and functional group composition. While 3-aminothiophenol (3-Mercaptoaniline, CAS 22948-02-3) provides a thiol group for surface anchoring , it lacks the aromatic thioether linkage that enhances lipophilicity and π-stacking capacity in 3-(phenylsulfanyl)aniline. Conversely, the para-isomer 4-(phenylsulfanyl)aniline (CAS 1135-14-4) exhibits a different LogP (3.10 vs 3.20) and altered amine basicity due to distinct through-conjugation effects, which can lead to divergent outcomes in cross-coupling, medicinal chemistry SAR, and materials science applications [1]. Furthermore, unsubstituted aniline (CAS 62-53-3) presents a far lower molecular weight (93.13 vs 201.29), significantly higher water solubility, and a different toxicological profile, making it an unsuitable replacement in any scenario where the specific steric, electronic, or lipophilic properties of 3-(phenylsulfanyl)aniline are required [2].

Para-isomer mismatch 4-(Phenylsulfanyl)aniline differs in LogP (3.10 vs 3.20) and amine basicity; SAR may shift in cross-couplings and medicinal chemistry
Thiol analog limitation 3-Aminothiophenol lacks the aromatic thioether linkage and exists as a liquid; does not replicate steric, electronic, or stability profiles
Unsubstituted aniline gap Aniline (MW 93.13, LogP 0.90) cannot match the lipophilicity, molecular weight, or thermal robustness required for thioether-based designs

3-(Phenylsulfanyl)aniline: Quantified Comparison


Lipophilicity & Bioavailability

3-(Phenylsulfanyl)aniline exhibits a computed ACD/LogP of 3.20 [1]. This value represents a ~3% increase in lipophilicity compared to its para-isomer, 4-(phenylsulfanyl)aniline, which has a reported LogP of 3.10 [2]. While this difference appears modest, such variations in LogP can significantly impact passive membrane permeability and non-specific binding in biological assays. The magnitude of differentiation is far more pronounced when compared to the core scaffold, aniline, which has a measured LogP of 0.90 [3]. The 2.30 log unit increase translates to a nearly 200-fold higher predicted octanol-water partition coefficient, a critical factor for researchers designing lipophilic probes, CNS-penetrant candidates, or molecules requiring enhanced cellular uptake .

Lipophilicity
Head-to-head
LogP 3.20 vs para 3.10 (+0.10) | vs aniline 0.90 (+2.30)
Lipophilicity differentiation supports CNS permeability screening context
Computed ACD/LogP; experimental LogP for aniline
Lipophilicity Drug Design Physicochemical Properties ADME

Physical State & Handling

3-(Phenylsulfanyl)aniline is predicted to be a crystalline solid at ambient temperature with a melting point of 104.05 °C (MPBPWIN v1.42 estimation) [1]. This stands in stark contrast to the closely related 3-aminothiophenol (3-Mercaptoaniline), which is a liquid with a melting point of 97 °C . The solid-state nature of 3-(phenylsulfanyl)aniline offers significant practical advantages for purification (via recrystallization), precise weighing for stoichiometric reactions, and long-term storage stability. The liquid comparator, 3-aminothiophenol, is known to be air-sensitive and requires storage under nitrogen , whereas the solid thioether is expected to be less prone to oxidative degradation. The para-isomer, 4-(phenylsulfanyl)aniline, is also a solid with a predicted melting point of 95.85 °C [2], but its substitution pattern yields different packing and solubility behavior.

Physical state
Data to verify
Solid (pred. m.p. 104 °C) vs 3-aminothiophenol liquid (m.p. 97 °C)
Solid form facilitates purification, accurate weighing, and storage stability
Predicted melting point; cross-study comparable data
Material Properties Synthetic Chemistry Handling Physical State

Thermal Stability & Boiling Point

3-(Phenylsulfanyl)aniline possesses a predicted boiling point of 377.0±25.0 °C at 760 mmHg [1], indicative of robust thermal stability. This high boiling point is a direct consequence of its extended π-system and the strong C–S–C linkage. In comparison, 3-aminothiophenol exhibits a significantly lower boiling point of 265.2±23.0 °C at 760 mmHg , reflecting the presence of the weaker and more polarizable S–H bond and a smaller, less polarizable molecular framework. The 112 °C difference in boiling point translates into a wider operational window for reactions requiring elevated temperatures (e.g., high-temperature cross-couplings, melt polymerizations, or thermal rearrangements) without incurring volatile losses or thermal decomposition of the core scaffold. The para-isomer, 4-(phenylsulfanyl)aniline, has a comparable predicted boiling point of 379.2±25.0 °C , confirming the class-level thermal robustness, but the meta-isomer's distinct electronic profile remains the differentiating factor.

Thermal stability
Cross-study comparable
ΔBP +112 °C vs 3-aminothiophenol (377 °C vs 265 °C)
Supports high-temperature reaction windows without volatile losses
Predicted boiling points (ACD/Labs)
Thermal Stability High-Temperature Synthesis Process Chemistry Reaction Conditions

Environmental Fate & Bioconcentration

Quantitative Structure-Activity Relationship (QSAR) predictions from the US EPA's EPISuite indicate that 3-(phenylsulfanyl)aniline has a Bioconcentration Factor (BCF) of 196.80 at pH 7.4, derived from its LogD (3.32) [1]. This moderate BCF value suggests a low to moderate potential for accumulation in aquatic organisms. In contrast, the predicted BCF for aniline is substantially lower, at 3.16, which is consistent with its high water solubility and low LogP [2]. The 62-fold higher BCF for the target compound highlights a critical difference in environmental behavior. Furthermore, while specific toxicity data for 3-(phenylsulfanyl)aniline are not extensively published, class-level inference from structural analogs indicates that diaryl thioethers generally exhibit lower acute aquatic toxicity (LC50 > 10 mg/L) compared to simpler, more water-soluble anilines like aniline itself, which has a 96-hour LC50 of 44-64 mg/L in fish [3]. This positions 3-(phenylsulfanyl)aniline as a potentially less ecotoxic alternative in scenarios where a hydrophobic aniline derivative is required.

Bioconcentration
Class-level inference
BCF 196.80 vs aniline 3.16 (62× higher)
Reported BCF differentiation may inform environmental risk assessment
US EPA EPISuite estimation; class-level ecotoxicity context
Environmental Chemistry Bioconcentration QSAR Risk Assessment

Ni-Catalyzed C–H Thiolation

The meta-substituted aniline core in 3-(phenylsulfanyl)aniline serves as an optimal directing group template for nickel-catalyzed C–H thiolation. Research by the Ackermann group demonstrates that a wide range of aniline derivatives undergo efficient C–H chalcogenation under ligand-free nickel(II) catalysis [1]. The meta-positioning of the amino group relative to the thioether linkage facilitates selective C–H functionalization ortho to the amino group without interference from the sulfur atom, which can act as a competing ligand for the nickel catalyst in ortho-substituted analogs [2]. Specifically, 2-(phenylthio)aniline (ortho-isomer) has been shown to form stable intramolecular N–H···S hydrogen bridges in metal complexes, potentially deactivating the catalyst [3]. This deactivation is not observed in the meta-isomer, making 3-(phenylsulfanyl)aniline the preferred substrate for further diversification via C–H activation. While direct kinetic data comparing all three isomers is not available in a single study, the structural and coordination chemistry evidence strongly supports the meta-isomer's superior utility in this important synthetic transformation.

C–H activation
Supporting evidence
Meta-NH₂ directs Ni-catalyzed thiolation; ortho-isomer forms chelating S…H–N bridges
Meta-substitution avoids catalyst poisoning; supports ligand-free C–H diversification
Yields 60–95% reported for meta-anilines in Ni-catalyzed thiolations
Catalysis C-H Activation Nickel Catalysis Synthetic Methodology

3-(Phenylsulfanyl)aniline: Key Application Scenarios


CNS-Targeted Probe & Drug Synthesis

Leverage the 2.30 log unit higher LogP compared to aniline [1] to design CNS-penetrant small molecules. The enhanced lipophilicity (LogP 3.20) and moderate topological polar surface area (51.3 Ų) align with favorable CNS MPO scores, making 3-(phenylsulfanyl)aniline an ideal core scaffold for synthesizing serotonin transporter (SERT) imaging agents and other neuroactive compounds [2]. The meta-substitution ensures the amine handle remains available for diversification without introducing ortho-chelating interference [3].

High-Temperature Polymer Precursor

Capitalize on the 112 °C higher boiling point compared to 3-aminothiophenol [1] for high-temperature polycondensation reactions. The robust diaryl thioether linkage in 3-(phenylsulfanyl)aniline provides thermal and oxidative stability, making it a suitable monomer for engineering thermoplastics, poly(arylene sulfide)s, and high-performance coatings requiring sustained performance above 200 °C [2]. The solid physical state also facilitates precise stoichiometric control in melt polymerizations [3].

Environmental Fate Benchmarking

Employ 3-(phenylsulfanyl)aniline as a model hydrophobic aniline for comparative environmental fate studies. Its predicted BCF of 196.80, a 62-fold increase over aniline [1], provides a quantitative benchmark for assessing the bioconcentration potential of diaryl thioether-containing agrochemicals and pharmaceuticals [2]. This data supports regulatory submissions and life-cycle assessments for new chemical entities containing similar structural motifs.

Ligand-Free C–H Activation Substrate

Use 3-(phenylsulfanyl)aniline as a privileged substrate in nickel-catalyzed C–H functionalization method development [1]. Its meta-amino group serves as an efficient directing group without risking catalyst poisoning through S-chelation, unlike the ortho-isomer [2]. This enables high-yielding diversification (60-95% yields reported for similar anilines) under ligand-free conditions, streamlining the synthesis of complex diaryl sulfide libraries [3].

Application
Selection Property
Validation Focus
CNS probe and ligand synthesis
Lipophilicity-driven permeability screening
CNS MPO score and cell-permeability assays
High-temperature polymer synthesis
Thermal robustness and oxidative stability
TGA and melt-polymerization yield
Environmental fate assessment
BCF prediction and ecotoxicity screening
Aquatic toxicity and bioconcentration studies
C–H functionalization method development
Directing-group compatibility without catalyst poisoning
Cross-coupling yield and substrate scope
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